4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is known for its stability and reactivity in various chemical transformations. The compound also features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and a carbonitrile group, which adds to its versatility in synthetic applications.
Preparation Methods
The synthesis of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the borylation of a suitable pyrazolo[1,5-a]pyridine precursor using a boronic ester reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction typically requires a palladium catalyst and proceeds under mild conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazolo[1,5-a]pyridine core can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile include:
2-Methoxypyridine-5-boronic acid pinacol ester: This compound also contains a boronic ester group and is used in similar synthetic applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom and is used in the synthesis of fluorinated organic molecules.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound has a similar boronic ester group and is used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C15H18BN3O3 |
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Molecular Weight |
299.13 g/mol |
IUPAC Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)11-6-12(20-5)13-10(7-17)8-18-19(13)9-11/h6,8-9H,1-5H3 |
InChI Key |
ZCMXMWISKTUNPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(C=N3)C#N)C(=C2)OC |
Origin of Product |
United States |
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